4-Iodophenylhydrazine
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-Iodophenylhydrazine, such as 1,4-dihydropyridazines, is facilitated by molecular iodine catalysis in aqueous mediums, highlighting an eco-friendly and efficient approach for constructing complex nitrogen-containing heterocycles (Siddiqui et al., 2015). Another synthesis pathway involves the reaction of vanadium(IV) halide complexes with hydrazines, showcasing the versatility of hydrazine derivatives in forming complex metal-organic frameworks (Hills et al., 1991).
Molecular Structure Analysis
Vibrational spectroscopy and density functional theory (DFT) analyses offer insights into the molecular structure of phenylhydrazine derivatives. For instance, 4-Cyanophenylhydrazine has been studied through vibrational and theoretical analyses to predict its IR and Raman spectra, revealing the effects of protonation on its molecular structure (Hao Ma et al., 2021).
Chemical Reactions and Properties
4-Iodophenylhydrazine derivatives exhibit a broad spectrum of chemical reactions. For example, the iodine(III)-mediated oxidative cyclization has been utilized to synthesize triazolo[4,3-a]pyridines, demonstrating the compound's reactivity and potential in forming complex heterocyclic structures (Prakash et al., 2011). Moreover, reactions of 6-arylidene-2,2-dimethylcyclohexanones with phenylhydrazine highlight the capability of 4-Iodophenylhydrazine derivatives in synthesizing indazole compounds (Gar et al., 2014).
Physical Properties Analysis
The physical properties of 4-Iodophenylhydrazine derivatives can be extensively studied through crystallography and spectroscopy. For example, the crystal structure of 2,4‐dinitrophenylhydrazine provides insight into the spatial arrangement of molecules and the importance of hydrogen bonds in stabilizing the structure (Okabe et al., 1993).
Chemical Properties Analysis
The chemical properties of 4-Iodophenylhydrazine derivatives are critical for their application in organic synthesis and pharmaceuticals. Synthesis of tetrahydrocarbazol-4-ones via Rh(III)-catalyzed C-H activation highlights the compound's reactivity and its role in creating complex organic molecules (Li et al., 2022). Additionally, the preparation of 5-substituted 4-iodo-1-tosylpyrazoles from N-propargyl-N′-tosylhydrazines through iodocyclization showcases the versatility and reactivity of 4-Iodophenylhydrazine derivatives in synthesizing pyrazole-based compounds (Togo et al., 2022).
Scientific Research Applications
Synthesis of 17α-ethynylestradiol Derivatives :
- The study explored the coupling of 17α-ethynylestradiol with halogenated amino-substrates, including iodophenylhydrazine. It found that iodophenylhydrazine reacted with 17α-ethynylestradiol to produce 4-hydrazinophenyl derivatives without degrading the hydrazine group, suggesting potential applications in pharmaceutical synthesis (Arterburn, Rao, & Perry, 2000).
Quantitation in Pharmaceutical Analysis :
- A study used inductively coupled plasma-mass spectrometry combined with liquid chromatography to quantify residual phenylhydrazine in antipyrine, a pharmaceutical product. This research underscores the importance of iodophenylhydrazine derivatives in ensuring the purity and safety of pharmaceuticals (Harigaya et al., 2014).
Anti-Candida Activity of Hydrazine Derivatives :
- Researchers synthesized novel (4-(4-iodophenyl)-thiazol-2-yl)hydrazine derivatives and tested their in vitro anti-Candida activity. The presence of a 4-iodophenyl at the thiazole ring exhibited promising inhibitory activity, especially against Candida albicans and Candida krusei. This demonstrates the potential of 4-iodophenylhydrazine derivatives in developing antifungal agents (Secci et al., 2012).
Synthesis and Characterization of Substituted Drugs :
- A study focused on the synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and its differentiation from ortho- and para-substituted isomers. This research highlights the relevance of substituted phenylhydrazines like 4-iodophenylhydrazine in the development and identification of new psychoactive substances (McLaughlin et al., 2017).
Nuclear Medicine Imaging :
- Research on the synthesis of iodine-131 labeled centrally acting drugs, including compounds with 4-iodophenylhydrazine, was conducted to explore potential applications in brain scanning and nuclear medicine imaging (Braun et al., 1977).
Safety And Hazards
properties
IUPAC Name |
(4-iodophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMLCMKMSBMMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351606 | |
Record name | 4-Iodophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophenylhydrazine | |
CAS RN |
13116-27-3 | |
Record name | 4-Iodophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodophenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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